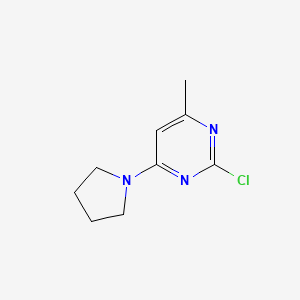

![molecular formula C17H22N4O5S2 B2923320 N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351631-43-0](/img/structure/B2923320.png)

N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

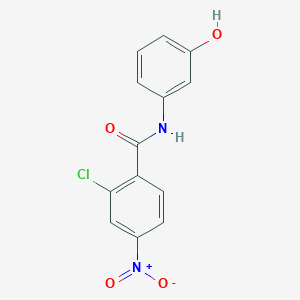

This compound is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds have been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments .

Synthesis Analysis

The synthesis process involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 .Chemical Reactions Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The yield of the reaction was 71.92% .Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 . The yield of the reaction was 71.92% . The compound was confirmed by 1H NMR, 13C NMR, and MS .Applications De Recherche Scientifique

Targeted Protein Degradation

This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It enables the rapid conjugation with carboxyl linkers through peptide coupling reactions, which is essential for creating protein degraders that can selectively target and destroy disease-causing proteins within cells .

Cancer Therapeutics

The compound’s ability to disrupt protein homeostasis can be harnessed to develop new cancer therapies. By repurposing cellular quality control mechanisms, it can induce the degradation of specific proteins implicated in cancer progression .

Small Molecule PROTACs

As a building block for small molecule PROTACs, this compound can be used to create new approaches to protein degradation. This has significant implications for drug discovery, offering a method to eliminate proteins that traditional inhibitors cannot target effectively .

Modulation of Immune Response

The compound has potential applications in modulating the immune response. By affecting the degradation of proteins involved in immune cell signaling, it could lead to new treatments for autoimmune diseases or enhance the effectiveness of vaccines .

Neurodegenerative Disease Research

In neurodegenerative diseases like Alzheimer’s and Parkinson’s, protein aggregation is a major pathological feature. This compound could be used to study the pathways of protein degradation and aggregation, potentially leading to breakthroughs in treatment .

Chemical Biology Research

The compound can be used as a tool in chemical biology to study the fundamental processes of protein turnover and degradation. Understanding these processes at a molecular level is crucial for the development of a wide range of therapeutics .

Orientations Futures

The compound is a derivative of pomalidomide and has shown potential in suppressing IDO1 activities . This suggests that it could be further explored for potential applications in the treatment of diseases where IDO1 plays a role, such as cancer . Additionally, the compound could be used as a building block for making protein degrader library .

Propriétés

IUPAC Name |

N-[5-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c22-14-2-1-3-15(23)21(14)8-9-28(25,26)20-7-6-12-13(10-20)27-17(18-12)19-16(24)11-4-5-11/h11H,1-10H2,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLLJFOVQUZYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)

![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)